

# Cleavable Linkers in Topoisomerase I Inhibitor ADCs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of cleavable linkers in the design and performance of Antibody-Drug Conjugates (ADCs) that utilize topoisomerase I inhibitors as their cytotoxic payload. As the nexus between the targeting antibody and the potent warhead, the linker's properties are paramount to the overall efficacy, safety, and pharmacokinetic profile of the ADC. This document details the major types of cleavable linkers, their release mechanisms, and the topoisomerase I inhibitors they are commonly paired with. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

## **Introduction to Topoisomerase I Inhibitor ADCs**

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This is achieved by conjugating a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen with a cytotoxic payload via a chemical linker. Topoisomerase I inhibitors have emerged as a highly effective class of payloads for ADCs due to their potent anti-tumor activity.

Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress by inducing transient single-strand breaks in the DNA. Topoisomerase I



inhibitors, such as camptothecin and its derivatives, exert their cytotoxic effect by trapping the covalent topoisomerase I-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. The collision of a replication fork with this trapped complex converts the single-strand break into a cytotoxic double-strand break, ultimately triggering apoptotic cell death.

Two of the most successful ADCs to date, Enhertu® (Trastuzumab deruxtecan) and Trodelvy® (Sacituzumab govitecan), utilize topoisomerase I inhibitor payloads, highlighting the clinical potential of this ADC class. The success of these agents is not only attributed to the potent payload but also to the sophisticated design of the cleavable linker that ensures stability in circulation and efficient payload release within the tumor microenvironment.

## The Role and Chemistry of Cleavable Linkers

The linker is a critical component of an ADC, influencing its stability, solubility, and the efficiency of payload release. Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers that are prevalent in the tumor microenvironment or within the cancer cells. This controlled release mechanism is crucial for maximizing on-target toxicity while minimizing off-target side effects. There are three primary categories of cleavable linkers used in topoisomerase I inhibitor ADCs, each with a distinct mechanism of cleavage.

### **Protease-Cleavable Linkers**

This is the most common class of cleavable linkers used in clinically approved ADCs. These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. The peptide linker remains stable in the bloodstream but is efficiently cleaved following internalization of the ADC into the lysosomal compartment of the target cell.

Common peptide motifs include valine-citrulline (Val-Cit) and glycine-glycine-phenylalanine-glycine (GGFG). The Val-Cit dipeptide is particularly well-characterized and is utilized in numerous ADCs. Following cleavage of the peptide sequence, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often employed to ensure the efficient release of the unmodified payload.



## pH-Sensitive Linkers (Hydrazones)

These linkers are designed to exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of the blood (pH 7.4). Hydrazone linkers are stable at neutral pH but undergo hydrolysis under acidic conditions, leading to the release of the payload. While effective, a potential drawback of hydrazone linkers is their potential for slow hydrolysis in the plasma, which can lead to premature payload release and off-target toxicity. Trodelvy® utilizes a pH-sensitive linker for the release of SN-38.

## **Glutathione-Sensitive Linkers (Disulfides)**

This class of linkers leverages the significantly higher concentration of glutathione (GSH), a reducing agent, within the intracellular environment compared to the extracellular space. Disulfide linkers contain a disulfide bond that is readily cleaved by GSH, resulting in the release of the payload. This mechanism provides an effective means of intracellular drug delivery.

## **Topoisomerase I Inhibitor Payloads**

The majority of topoisomerase I inhibitor payloads used in ADCs are derivatives of the natural product camptothecin. While highly potent, camptothecin itself has poor water solubility and stability. Therefore, more soluble and stable analogs have been developed for clinical use and as ADC payloads.

- SN-38: The active metabolite of the chemotherapy drug irinotecan, SN-38 is a potent topoisomerase I inhibitor. It is estimated to be 100 to 1000 times more potent than irinotecan itself. SN-38 is the payload in the FDA-approved ADC, Trodelvy®.
- Exatecan and Derivatives (e.g., DXd): Exatecan is a semi-synthetic, water-soluble derivative
  of camptothecin. Its derivative, DXd (deruxtecan), is the payload in the highly successful
  ADC, Enhertu®. DXd is reported to be approximately 10 times more potent than SN-38 in
  inhibiting topoisomerase I.
- Belotecan: Another camptothecin analog that has been approved as a standalone chemotherapy and is being explored as an ADC payload.

# Quantitative Data on Linker-Payload Performance



The selection of the optimal linker-payload combination is a data-driven process. The following tables summarize key quantitative data for different cleavable linkers used with topoisomerase I inhibitor payloads.

| Linker Type                         | Payload  | Antibody-<br>Target    | Cell Line                        | IC50 (nM)           | Reference |
|-------------------------------------|----------|------------------------|----------------------------------|---------------------|-----------|
| Protease-<br>Cleavable<br>(GGFG)    | DXd      | Trastuzumab-<br>HER2   | SK-BR-3<br>(Breast<br>Cancer)    | ~0.05               |           |
| Protease-<br>Cleavable<br>(GGFG)    | DXd      | Trastuzumab-<br>HER2   | NCI-N87<br>(Gastric<br>Cancer)   | ~0.17               |           |
| pH-Sensitive<br>(Hydrazone)         | SN-38    | Sacituzumab-<br>TROP-2 | Various                          | ~1.0 - 6.0          |           |
| Protease-<br>Cleavable<br>(Val-Ala) | Exatecan | Trastuzumab-<br>HER2   | SK-BR-3<br>(Breast<br>Cancer)    | Sub-<br>nanomolar   |           |
| Legumain-<br>Cleavable              | Exatecan | α-TROP2                | BxPC-3<br>(Pancreatic<br>Cancer) | Varies by construct |           |



| Linker Type                             | ADC                      | Plasma<br>Stability<br>Metric      | Value                                     | Species | Reference |
|-----------------------------------------|--------------------------|------------------------------------|-------------------------------------------|---------|-----------|
| Protease-<br>Cleavable<br>(Val-Cit)     | Model ADC                | Unstable                           | Susceptible<br>to<br>carboxylester<br>ase | Mouse   |           |
| Protease-<br>Cleavable<br>(Glu-Val-Cit) | Model ADC                | Highly Stable                      | Resistant to carboxylester ase            | Mouse   |           |
| Exo-Linker<br>(EVC)                     | Trastuzumab-<br>Exatecan | Superior DAR retention over 7 days | Not specified                             | Rat     |           |

| ADC                                     | Maximum Tolerated<br>Dose (MTD)     | Species | Reference |
|-----------------------------------------|-------------------------------------|---------|-----------|
| Trastuzumab<br>deruxtecan<br>(Enhertu®) | Not specified in provided abstracts |         |           |
| Sacituzumab<br>govitecan (Trodelvy®)    | Not specified in provided abstracts |         |           |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involved in the development and characterization of topoisomerase I inhibitor ADCs with cleavable linkers.

## Synthesis of a Val-Cit-PABC Linker

This protocol describes a general approach to the synthesis of the widely used Mc-Val-Cit-PABC-PNP linker intermediate.

Materials:



- Fmoc-Cit-OH
- p-aminobenzyl alcohol (PABA)
- N,N'-Disuccinimidyl carbonate (DSC)
- Pyridine
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Piperidine
- Fmoc-Val-OH
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Maleimidocaproic acid (Mc)
- p-Nitrophenyl chloroformate (PNP-Cl)

#### Procedure:

- Synthesis of PABC-PNP: React p-aminobenzyl alcohol with N,N'-Disuccinimidyl carbonate in the presence of pyridine in DCM to form the p-aminobenzyl carbamate intermediate. Further react with p-nitrophenyl chloroformate to obtain the PABC-PNP self-immolative spacer.
- Coupling of Fmoc-Cit-OH to PABC-PNP: Couple Fmoc-Cit-OH to the PABC-PNP spacer using a suitable coupling agent.
- Fmoc Deprotection: Remove the Fmoc protecting group from the citrulline residue using a solution of piperidine in DMF.



- Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH to the deprotected citrulline residue using HATU and DIPEA in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of piperidine in DMF.
- Coupling of Maleimidocaproic acid: Couple maleimidocaproic acid to the deprotected valine residue to introduce the maleimide group for antibody conjugation.
- Purification: Purify the final Mc-Val-Cit-PABC-PNP linker by flash chromatography.

## **ADC Conjugation**

This protocol outlines a typical procedure for conjugating a thiol-reactive linker-payload to a monoclonal antibody.

#### Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Linker-payload with a maleimide group
- Dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a molar excess of TCEP at 37°C for a defined period (e.g., 1-2 hours).
- Linker-Payload Conjugation: Dissolve the maleimide-functionalized linker-payload in DMSO and add it to the reduced antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR).
- Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.



- Quenching: Quench any unreacted maleimide groups by adding an excess of a thiolcontaining reagent like N-acetylcysteine.
- Purification: Remove unconjugated linker-payload and other small molecules by purifying the ADC using size-exclusion chromatography.
- Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

## In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

#### Materials:

- Target cancer cell line
- Complete cell culture medium
- 96-well cell culture plates
- Topoisomerase I inhibitor ADC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

 Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.



- ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the ADC).
- Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
  cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by
  50%).

### **Plasma Stability Assay**

This assay evaluates the stability of the ADC and the premature release of the payload in plasma.

#### Materials:

- ADC
- Human and/or animal plasma
- Incubator at 37°C
- LC-MS/MS system
- Immunoaffinity capture reagents (e.g., protein A/G beads)

#### Procedure:



- Incubation: Incubate the ADC in plasma at 37°C.
- Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.
- ADC Capture: Isolate the ADC from the plasma using immunoaffinity capture.
- Analysis: Analyze the captured ADC by LC-MS to determine the average DAR over time.
   Analyze the plasma supernatant to quantify the amount of released payload.
- Data Analysis: Plot the average DAR and the concentration of released payload over time to assess the stability of the ADC.

# Visualizations: Pathways and Workflows Topoisomerase I Inhibitor-Induced Apoptotic Pathway

The following diagram illustrates the signaling cascade initiated by the trapping of the topoisomerase I-DNA cleavage complex, leading to programmed cell death.





Click to download full resolution via product page

Caption: Signaling pathway of apoptosis induced by topoisomerase I inhibitors.



# **Experimental Workflow for ADC Development and Evaluation**

This diagram outlines the key stages in the preclinical development of a topoisomerase I inhibitor ADC.





Click to download full resolution via product page

Caption: Preclinical development workflow for topoisomerase I inhibitor ADCs.



### Conclusion

The development of cleavable linkers has been a pivotal advancement in the field of antibody-drug conjugates, particularly for those utilizing highly potent topoisomerase I inhibitor payloads. The ability to engineer linkers that are stable in circulation while being efficiently cleaved within the tumor microenvironment has significantly improved the therapeutic window of these agents. The choice of linker chemistry—be it protease-cleavable, pH-sensitive, or disulfide-based—must be carefully considered in the context of the specific antibody, payload, and target indication. As our understanding of tumor biology and linker chemistry deepens, the development of next-generation cleavable linkers will undoubtedly lead to even more effective and safer topoisomerase I inhibitor ADCs for the treatment of cancer.

To cite this document: BenchChem. [Cleavable Linkers in Topoisomerase I Inhibitor ADCs: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608013#cleavable-linkers-in-topoisomerase-i-inhibitor-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing